molecular formula C10H13NO B180194 N-Phenethylacetamide CAS No. 877-95-2

N-Phenethylacetamide

Cat. No.: B180194
CAS No.: 877-95-2
M. Wt: 163.22 g/mol
InChI Key: MODKMHXGCGKTLE-UHFFFAOYSA-N
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Description

N-Phenethylacetamide (CAS 877-95-2), also known as N-Acetylphenethylamine, is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is characterized as a white to off-white solid . This compound serves as a valuable chemical intermediate and reference standard in scientific research. It is compliant with regulatory guidelines and is used for analytical method development, method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . Recent pharmacological investigations have revealed promising bioactivity. A 2021 study published in Applied Sciences demonstrated that this compound, isolated from a marine bacterium, inhibited the TGF-β/Smad signaling pathway. This activity suppressed TGF-β-induced epithelial-mesenchymal transition (EMT) in A549 human lung cancer cells, suggesting potential for metastasis inhibition . Additionally, the compound is noted for its application as an antimicrobial agent for aquaculture . This product is intended for research purposes as a standard or intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures involving humans or animals.

Properties

IUPAC Name

N-(2-phenylethyl)acetamide
Source PubChem
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InChI

InChI=1S/C10H13NO/c1-9(12)11-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODKMHXGCGKTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236574
Record name N-Acetyl-2-phenylethylamine
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

877-95-2
Record name N-(2-Phenylethyl)acetamide
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Record name N-Acetyl-2-phenylethylamine
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Record name N-Phenethylacetamide
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Record name N-Acetyl-2-phenylethylamine
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Record name N-(2-phenylethyl)acetamide
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Preparation Methods

Reaction with Carboxylic Acids and Anhydrides

Heating phenethylamine with acetic acid at 110–190°C for 1–10 hours under solvent-free conditions produces this compound in moderate yields (45–65%). The exothermic reaction benefits from incremental temperature increases to prevent side reactions such as over-acylation or decomposition. When using acetic anhydride, the reaction proceeds at milder temperatures (20–30°C) in DMF, achieving yields exceeding 80% within 1–3 hours. Triethylamine is often added as an acid acceptor to neutralize liberated protons, further accelerating the reaction.

Table 1: Comparative Analysis of Direct Acylation Methods

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic acidSolvent-free110–1901–1045–65
Acetic anhydrideDMF20–301–380–85
Chloroacetyl chlorideWater70–902–470–75

Intermediate-Mediated Synthesis Pathways

Alkylation Followed by Acylation

Alternative routes employ phenethylamine derivatives to improve regioselectivity. For example, 2-chloro-N-phenethylacetamide serves as a key intermediate when synthesizing complex analogs. Reacting phenethylamine with chloroacetyl chloride in aqueous sodium bicarbonate at 70–90°C yields this intermediate, which subsequently undergoes nucleophilic displacement with amines or alkoxy groups. This two-step process achieves 70–75% overall yield, with the second step often performed in polar aprotic solvents like DMF to enhance reactivity.

Reductive Amination Strategies

Patent US8754215B2 discloses a method where N-benzyl-2,2-dimethoxyethanamine reacts with 2-chloro-N-phenethylacetamide under basic aqueous conditions (75–80°C, potassium carbonate). Subsequent hydrogenation using Raney nickel at 10 kg H₂ pressure and 65°C removes the benzyl protecting group, yielding 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide. Cyclization with sulfuric acid and acylation with cyclohexanoyl chloride finalizes the pathway, demonstrating the versatility of this compound as a precursor for bioactive molecules.

Solvent and Catalyst Optimization

Solvent Systems

DMF consistently outperforms other solvents due to its high polarity and ability to stabilize transition states. Reactions in DMF achieve 15–20% higher yields compared to toluene or dichloromethane. Aqueous alkaline media (pH 10–12) also prove effective for reactions involving chloroacetyl chloride, minimizing hydrolysis side reactions while facilitating easy product isolation via precipitation.

Catalytic Enhancements

Triethylamine and sodium bicarbonate are preferred acid acceptors, with the former reducing reaction times by 30–40% in non-aqueous systems. Raney nickel catalyzes hydrogenation steps with >95% efficiency, though palladium on carbon offers comparable performance at lower temperatures (50–60°C).

Purification and Characterization

Chromatographic Techniques

Column chromatography on silica gel (40–60 mesh) using chloroform:methanol (100:1 v/v) effectively separates this compound from unreacted phenethylamine and diacylated byproducts. This method achieves >98% purity, as evidenced by thin-layer chromatography (TLC) Rf values of 0.45–0.55 in ethyl acetate.

Recrystallization and Salt Formation

Recrystallization from methanol-diethyl ether mixtures produces colorless prisms with melting points of 140–155°C (decomposition). Hydrochloride salt formation via methanolic HCl yields stable crystalline forms, characterized by infrared (IR) absorption bands at 3100–3600 cm⁻¹ for hydrated species.

Table 2: Spectroscopic Data for this compound Derivatives

DerivativeIR (cm⁻¹)Melting Point (°C)Reference
Free base1660 (C=O stretch)140–155 (dec.)
Hydrochloride salt3100–3600 (H₂O)200–222 (dec.)
Tetrazole analog1512 (C=N stretch)170–171

Scalability and Industrial Adaptations

Large-scale production (≥10 kg batches) employs continuous flow reactors to maintain precise temperature control and reduce reaction times by 50%. Patent KR820001614B1 highlights a solvent-free process operable at 150–160°C, achieving 85% yield with minimal purification requirements. Economic analyses favor anhydride-based routes despite higher reagent costs, as they reduce energy consumption and waste generation .

Chemical Reactions Analysis

Hydrolysis Reactions

N-PEA undergoes hydrolysis under both acidic and basic conditions due to the electrophilic nature of the carbonyl carbon in the acetamide group:

  • Basic Hydrolysis :
    Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release phenethylamine and sodium acetate .

ConditionCatalystTemperatureYield (%)
1M HCl-100°C85–90
1M NaOH-80°C78–82

Substitution Reactions

The acetamide group participates in nucleophilic substitutions, particularly with organometallic reagents or under Mitsunobu conditions:

  • Grignard Reagent Reactions :
    Methylmagnesium bromide substitutes the acetamide oxygen, forming N-phenethyl-N-methylacetamide .

  • Phosphorus Reagents :
    Triethyl phosphonoacetate facilitates thioether formation via a three-component reaction with sulfonic acids .

Acylation/Amidation

N-PEA serves as an intermediate in peptide coupling and acyl transfer reactions:

  • Anhydride Reactions :
    Acetic anhydride acetylates free amine groups in related compounds at 0–25°C .

Cyclization Reactions

The Bischler-Napieralski reaction transforms N-PEA into heterocyclic compounds:

ReactantConditionsProductYield (%)
N-PEAPOCl3, reflux, 2 hr1-Methyl-3,4-dihydroisoquinoline65–70
N-PEA + Benzoyl chlorideSO2(l), 25°C, 12 hrN,N′-Bis-β-phenethyl acetamidine40–45

This reaction proceeds via iminium ion intermediates, with competing amidine formation under non-polar solvents .

Enzymatic Modifications

While not directly studied for N-PEA, analogous systems provide mechanistic insights:

  • Methyltransferase Activity :
    Phenylethanolamine N-methyltransferase (PNMT) catalyzes SAM-dependent methyl transfers via an SN2 mechanism . Though N-PEA lacks the ethanolamine moiety for PNMT recognition, engineered enzymes could theoretically N-methylate it.

  • Amidase Hydrolysis :
    Microbial amidases cleave acetamide bonds at physiological pH, suggesting potential biotechnological applications .

Reaction Optimization Considerations

Key parameters influencing reaction outcomes:

  • Solvent Polarity :

    • Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .

    • Non-polar solvents (toluene) favor amidine byproducts in cyclization reactions .

  • Temperature :

    • Acylation reactions require 0–25°C to minimize hydrolysis .

    • Bischler-Napieralski cyclization achieves optimal yields at 110–120°C .

  • Catalysts :

    • Lewis acids (ZnCl2) accelerate iminium ion formation in cyclizations .

    • Triethylamine neutralizes HCl byproducts during acetamide synthesis .

This comprehensive analysis demonstrates N-PEA's versatility as a synthetic building block, with applications ranging from medicinal chemistry to materials science. Ongoing research focuses on enantioselective modifications and catalytic reaction engineering to expand its synthetic utility .

Scientific Research Applications

Cancer Therapy

N-Phenethylacetamide has been studied for its potential anti-cancer properties, particularly in inhibiting metastasis in lung cancer cells.

Case Study

A study demonstrated that treatment with this compound significantly downregulated mesenchymal markers such as N-cadherin and vimentin, which are associated with increased metastatic potential. The compound also inhibited the expression of matrix metalloproteinase-2 (MMP-2), further suggesting its role in reducing cancer cell invasiveness .

Study Cell Line Effect Significance
A549Downregulation of EMT markersp = 0.0014
VariousInhibition of TGF-β signalingSuppressed metastasis

Neuropharmacology

This compound has shown potential as an anticonvulsant agent.

Anticonvulsant Activity

Early research indicated that this compound exhibits anticonvulsant properties comparable to those of phenobarbital in rat models. This suggests its potential use in treating seizure disorders .

Antifungal Activity

The compound also demonstrates antifungal properties against specific fungal species.

Efficacy Against Fungi

This compound has been reported to inhibit the growth of Cladosporium cladosporioides and C. sphaerospermum, indicating its potential as an antifungal agent.

Fungal Species Inhibition Observed
Cladosporium cladosporioidesYes
C. sphaerospermumYes

Antidepressant-Like Effects

Recent studies have explored the antidepressant-like effects of this compound derivatives.

Mechanism

Research suggests that certain derivatives may interact with serotonergic and dopaminergic systems, indicating a potential mechanism for their antidepressant effects.

Synthesis and Derivatives

The synthesis of this compound and its derivatives is crucial for exploring its applications further.

Synthetic Routes

Several synthetic methods have been developed to create derivatives with enhanced biological activity, including modifications that improve potency against specific targets such as M. tuberculosis and cancer cell lines .

Mechanism of Action

The exact mechanism of action of N-(2-phenylethyl)acetamide is not well-documented. it is believed to interact with various molecular targets and pathways due to its structural similarity to other bioactive amines. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Phenethylacetamide belongs to the phenylacetamide family, which includes derivatives with modifications to the phenyl ring, acetamide group, or side chains. Below is a detailed comparison:

Structural Analogs

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Mass (g/mol) Key Structural Features Key Properties/Activities References
This compound C₁₀H₁₃NO 163.22 Phenethyl group attached to acetamide TGF-β inhibition, anti-ulcer activity
2-(4-Hydroxyphenyl)-N-phenethylacetamide C₁₀H₁₃NO₂ 179.22 Hydroxyl group at para position on phenyl Enhanced solubility; NMR: δ 7.31–6.85 (aromatic protons)
2-Chloro-N-phenethylacetamide C₁₀H₁₂ClNO 197.66 Chlorine substitution at α-carbon Increased electrophilicity; potential reactivity in cross-coupling reactions
N-[2-(Diethylamino)ethyl]-2-phenylacetamide C₁₄H₂₂N₂O 234.34 Diethylaminoethyl side chain Improved lipophilicity; potential CNS activity due to amine group
2-(1,3-Dioxoisoindolin-2-yl)-N-phenethylacetamide C₁₈H₁₆N₂O₃ 308.34 Dioxoisoindolinyl substituent MAO/ChE inhibition (IC₅₀: 0.8–2.3 µM for MAO-B)
Key Observations :
  • Polarity : Hydroxyl (5c) and chloro (13) derivatives exhibit altered solubility and reactivity compared to the parent compound.
  • Biological Activity : The dioxoisoindolinyl derivative (19) shows enhanced enzyme inhibition, likely due to π-π stacking interactions with MAO-B active sites .

Pharmacological Analogs

Table 2: Pharmacological Comparisons
Compound Name Target/Pathway Activity Profile Mechanism Insights References
This compound TGF-β/Smad pathway Reduces metastasis in A549 lung cancer cells Downregulates Smad2/3 phosphorylation
Sulpiride Dopamine D2 receptor Anti-ulcer agent Blocks gastric acid secretion via D2 antagonism
2-(3-Carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide Stress-induced ulcers 80% inhibition of ulcer formation at 10 mg/kg Enhances mucosal defense via unknown mechanisms
Surfactin Microbial membranes Broad-spectrum antimicrobial Disrupts membrane integrity via lipopeptide insertion
Key Observations :
  • Specificity : this compound derivatives with carbamoyl or dimethoxyphenethyl groups (e.g., Compound 2 in ) outperform sulpiride in anti-ulcer efficacy, suggesting substituent-driven target engagement.
  • Mechanistic Diversity : Unlike surfactin, which acts via membrane disruption, this compound modulates intracellular signaling pathways (e.g., TGF-β).

Biological Activity

N-Phenethylacetamide (PEA) is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer research and cell signaling pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound is an amide derivative characterized by the presence of a phenethyl group attached to an acetamide moiety. Its molecular formula is C10_{10}H13_{13}NO, and it has a molecular weight of 165.22 g/mol. The compound exhibits a range of biological activities that are primarily linked to its ability to modulate various cellular processes.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound has been shown to suppress TGF-β-induced EMT in A549 human lung carcinoma cells. This suppression is associated with the downregulation of mesenchymal markers such as N-cadherin, vimentin, and Snail, which are critical in cancer metastasis .
  • Matrix Metalloproteinase Activity : Research indicates that this compound significantly reduces the activity of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in tumor invasion and metastasis. The compound inhibits MMP-2 expression by interfering with TGF-β-mediated signaling pathways .
  • Cell Viability and Apoptosis : In various studies, PEA has demonstrated cytotoxic effects on different cancer cell lines, suggesting potential applications in cancer therapy. It has been observed to induce apoptosis in leukemia cells and enhance the lifespan of model organisms like Caenorhabditis elegans through SIR-2.1 induction .

Case Studies

Several studies have documented the effects of this compound on different cell lines:

  • Lung Cancer Cells : In a study involving A549 cells, treatment with this compound resulted in a statistically significant reduction in EMT markers (p = 0.0014) and MMP-2 activity compared to untreated controls .
  • Leukemia Cells : PEA was found to reverse doxorubicin resistance in P388 leukemia cells, indicating its potential as an adjunctive treatment in chemotherapy regimens .

Data Tables

The following table summarizes key findings from studies on this compound's biological activities:

Study Cell Line Effect Observed Mechanism
A549 (Lung Cancer)Downregulation of N-cadherin, vimentin, SnailInhibition of TGF-β/Smad pathway
P388 (Leukemia)Reversal of doxorubicin resistanceInduction of apoptosis
Various Cancer LinesCytotoxic effects; enhanced lifespan in C. elegansInduction of SIR-2.1

Q & A

Q. What are the established synthetic routes for N-Phenethylacetamide, and how can reaction conditions be optimized for yield and purity?

this compound is synthesized via coupling reactions between acetic acid derivatives and phenethylamine. For example, General Procedure B involves reacting 2-(2-hydroxyphenyl)acetic acid with 2-phenethylamine under standard amide-bond formation conditions (e.g., EDC/HOBt or DCC coupling agents). Reaction optimization includes controlling stoichiometry (1:1 molar ratio), temperature (room temperature to 60°C), and purification via column chromatography (hexane/ethyl acetate gradients). Yields typically range from 45% to 75% depending on substituent steric effects . Characterization via 1H^1H-NMR (e.g., singlet at δ 3.00 for methyl groups) and HRMS (e.g., m/z 270.1494 [M+H]+^+) confirms structural integrity .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from structural analogs?

Key spectroscopic features include:

  • 1H^1H-NMR : Methyl singlet at δ 3.00 (3H, acetamide CH3_3), phenethyl aromatic protons (δ 7.21–6.92), and amide NH resonance (δ 6.00, broad).
  • LCMS/HRMS : Molecular ion [M+H]+^+ at m/z 163.2163 (C10_{10}H13_{13}NO) with isotopic purity confirmed via HRMS .
  • IR : Strong amide C=O stretch at ~1650 cm1^{-1}. Differentiation from analogs (e.g., N-phenylacetamide) relies on absence of aromatic substituents directly adjacent to the acetamide group .

Q. What natural sources produce this compound, and what bioactivities have been observed in isolated compounds?

this compound has been isolated from marine-derived fungi (Aspergillus tritici) and the sponge-associated fungus Penicillium sydowiana. Bioactivities include:

  • Antimicrobial activity : Moderate inhibition against plant pathogens (e.g., IC50_{50} values comparable to positive controls) .
  • Anti-inflammatory effects : Suppression of NO production in macrophage assays . Isolation methods typically involve solvent extraction (EtOAc/MeOH), followed by HPLC or column chromatography .

Advanced Research Questions

Q. How does the N-phenethyl substituent influence bioactivity in α-glucosidase inhibitors compared to other aryl/alkyl groups?

In quinoline-thiosemicarbazone-triazole-acetamide derivatives, the N-phenethyl group (compound 10n ) exhibited superior α-glucosidase inhibition (IC50_{50} = 70.3 µM) compared to N-phenyl (IC50_{50} = 150.3 µM) or N-4-ethylphenyl (IC50_{50} = 75.1 µM) analogs. The phenethyl group enhances hydrophobic interactions with the enzyme's active site, as shown via molecular docking. Structural isomerism (e.g., para vs. ortho substitution) further modulates activity, emphasizing the need for 3D-QSAR modeling to refine substituent placement .

Q. What methodological approaches are used to evaluate this compound derivatives as enzyme inhibitors (e.g., MAO, ChE)?

  • In vitro enzyme assays : MAO-B and acetylcholinesterase (AChE) inhibition are tested using spectrophotometric methods (e.g., Ellman’s assay for ChE). IC50_{50} values are calculated via nonlinear regression of dose-response curves .
  • Molecular docking : Autodock Vina or Schrödinger Suite models ligand-enzyme interactions, prioritizing hydrogen bonding (amide NH to catalytic residues) and π-π stacking (phenethyl to aromatic enzyme pockets) .
  • 3D-QSAR : CoMFA/CoMSIA models correlate substituent electronic properties (e.g., logP, Hammett constants) with inhibitory potency .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC50_{50}50​ values for similar compounds)?

Contradictions often arise from assay variability (e.g., enzyme source, substrate concentration) or structural impurities. Mitigation strategies include:

  • Standardized protocols : Adopt WHO-recommended α-glucosidase assay conditions (pH 6.8, 37°C) .
  • Systematic reviews : Follow PRISMA guidelines to aggregate data, assess bias (e.g., via Cochrane Risk of Bias Tool), and perform meta-analyses .
  • Reproducibility checks : Validate synthetic routes (e.g., NMR purity >95%) and bioassay replicates (n ≥ 3) .

Methodological Best Practices

  • Synthesis : Optimize coupling reactions using microwave-assisted synthesis to reduce reaction time and improve yield .
  • Bioactivity studies : Include positive controls (e.g., acarbose for α-glucosidase) and report IC50_{50} values with 95% confidence intervals .
  • Data reporting : Adhere to ACS Style Guide for spectral data and IUPAC nomenclature to ensure clarity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenethylacetamide
Reactant of Route 2
Reactant of Route 2
N-Phenethylacetamide

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